molecular formula C12H23N3O3 B7506987 N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No. B7506987
M. Wt: 257.33 g/mol
InChI Key: YDEOOPJUYONSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as BCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid, L-phenylalanine, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BCA is not fully understood, but it is thought to act through a variety of pathways involving the modulation of various signaling molecules and cellular processes. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, as well as modulating the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
BCA has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of inflammation and oxidative stress, and the promotion of cell growth and survival. It has also been shown to have neuroprotective effects, as well as anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCA in lab experiments is its relatively low toxicity and high solubility, which makes it easy to work with in vitro and in vivo studies. However, one of the limitations of using BCA is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on BCA, including the development of more effective synthesis methods, the identification of new therapeutic applications, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration methods for BCA in various therapeutic applications.

Synthesis Methods

BCA can be synthesized through a multistep process involving the reaction of L-phenylalanine with butyl isocyanate, followed by the addition of 4-hydroxypiperidine and acetic anhydride. The resulting compound is then purified through a series of chromatographic techniques to obtain pure BCA.

Scientific Research Applications

BCA has been studied extensively for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-(butylcarbamoyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-2-3-6-13-12(18)14-11(17)9-15-7-4-10(16)5-8-15/h10,16H,2-9H2,1H3,(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEOOPJUYONSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(=O)CN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.